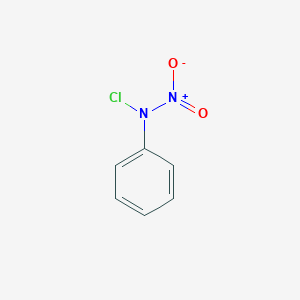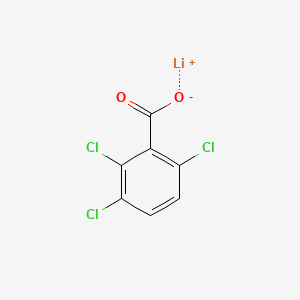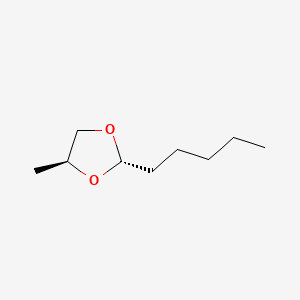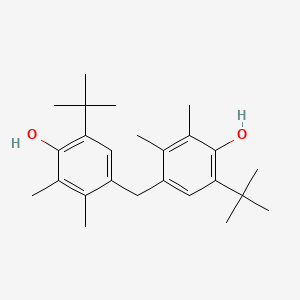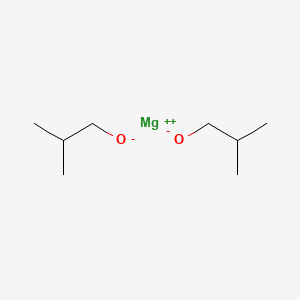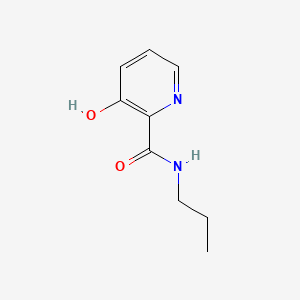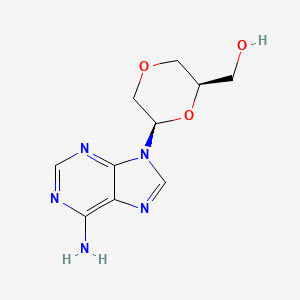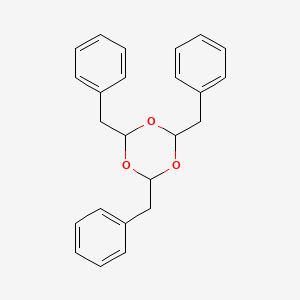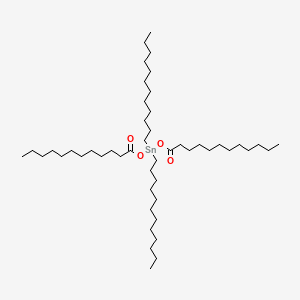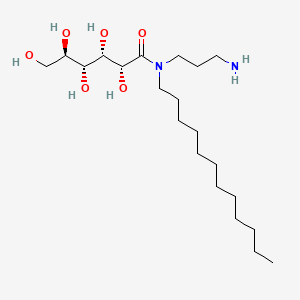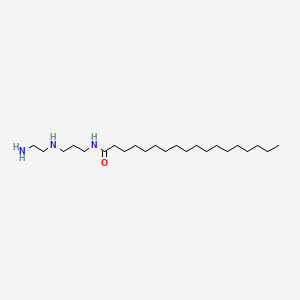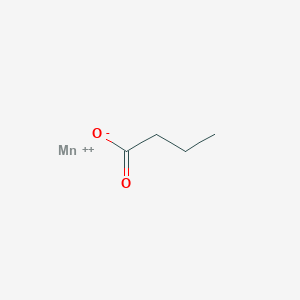
2-Tetradecyloctadecyl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetradecyloctadecyl 2-ethylhexanoate is a chemical compound with the molecular formula C40H80O2. It is an ester formed from the reaction of 2-ethylhexanoic acid and a long-chain alcohol. This compound is known for its unique physical and chemical properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyloctadecyl 2-ethylhexanoate typically involves the esterification reaction between 2-ethylhexanoic acid and a long-chain alcohol, such as tetradecyloctadecanol. The reaction is usually catalyzed by an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction conditions often include heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process may involve distillation to purify the ester and ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Tetradecyloctadecyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethylhexanoic acid and the corresponding alcohol.
Oxidation: The long-chain alcohol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and 2-ethylhexanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and tetradecyloctadecanol.
Oxidation: Aldehydes or carboxylic acids derived from the long-chain alcohol.
Reduction: 2-ethylhexanol and the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-Tetradecyloctadecyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in lipid-based drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in formulations of topical medications and cosmetics.
Industry: Utilized as a lubricant additive and in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Tetradecyloctadecyl 2-ethylhexanoate primarily involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can enhance the penetration of active ingredients through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tetradecyloctadecyl 2-ethylhexanoate
- 2-Tetradecyloctadecyl 2-ethylbutanoate
- 2-Tetradecyloctadecyl 2-ethylpropanoate
Uniqueness
This compound is unique due to its specific ester linkage and the length of its alkyl chains. This combination provides it with distinct physical and chemical properties, such as a high boiling point and low solubility in water, making it particularly suitable for applications requiring hydrophobicity and thermal stability.
Propiedades
Número CAS |
93803-07-7 |
|---|---|
Fórmula molecular |
C40H80O2 |
Peso molecular |
593.1 g/mol |
Nombre IUPAC |
2-tetradecyloctadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C40H80O2/c1-5-9-12-14-16-18-20-22-23-25-27-29-31-33-35-38(37-42-40(41)39(8-4)36-11-7-3)34-32-30-28-26-24-21-19-17-15-13-10-6-2/h38-39H,5-37H2,1-4H3 |
Clave InChI |
BWCCPBBONIKWBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


